Triethanolamine lauryl sulfate

Description

Contextualization of Triethanolamine (B1662121) Lauryl Sulfate (B86663) within Anionic Surfactant Research

Anionic surfactants represent a major class of surface-active agents, characterized by a negatively charged hydrophilic head group. nbinno.com This class of surfactants, which includes Triethanolamine Lauryl Sulfate, is a cornerstone of both industrial and household applications due to their excellent cleaning and foaming capabilities. psgraw.com

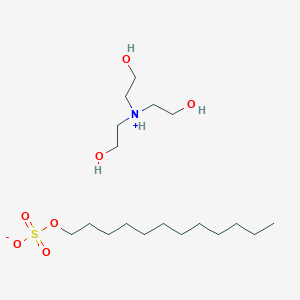

This compound's molecular structure consists of a long, nonpolar hydrophobic tail (the lauryl chain) and a polar, hydrophilic sulfate head group, which is neutralized by a triethanolamine cation. psgraw.com This amphiphilic nature allows TLS to reduce the surface tension of water and the interfacial tension between water and oily substances, enabling the emulsification and removal of dirt and oils. guidechem.com

In the broader context of anionic surfactant research, TLS is often compared to other lauryl sulfates, such as sodium lauryl sulfate (SLS) and ammonium (B1175870) lauryl sulfate (ALS). A key distinguishing feature of TLS is the triethanolamine counter-ion, which imparts specific properties to the molecule. For instance, TLS is often considered to be milder than SLS, making it a preferred ingredient in personal care products formulated for sensitive skin. nbinno.comnbinno.com The triethanolamine moiety also contributes to the compound's solubility and stability in various formulations. psgraw.com

Research into anionic surfactants is a dynamic field, with ongoing efforts to develop novel surfactants with enhanced performance, improved biodegradability, and lower environmental impact. Within this framework, TLS continues to be a subject of study, particularly in optimizing its performance in complex formulations and exploring its synergistic effects with other types of surfactants. researchgate.net

Historical Trajectories and Current Paradigms in Surfactant Science

The history of surfactants dates back to ancient times, with the earliest forms being soaps derived from animal fats and plant ashes. ripublication.com The industrial production of soap began in the late 18th century. ripublication.com The first synthetic surfactants were developed in Germany during World War I to conserve fats for other uses. britannica.com These early synthetic detergents were short-chain alkylnaphthalene-sulfonates. britannica.com

The 1920s and 1930s saw the development of long-chain alcohol sulfates, which were a significant advancement in the field. britannica.com Following World War II, the synthetic detergent industry experienced rapid growth, with alkylaryl sulfonates becoming widely used. britannica.com This period marked a shift from soap to synthetic detergents for a wide range of cleaning applications.

The development of surfactants like this compound is a part of this broader historical progression. The ability to synthesize surfactants with specific counter-ions, such as triethanolamine, allowed for the fine-tuning of properties like solubility, mildness, and performance in hard water. psgraw.com

Current paradigms in surfactant science are increasingly focused on sustainability, biodegradability, and the use of renewable feedstocks. nih.gov There is a growing demand for "green" surfactants that are effective yet environmentally benign. Research is also directed towards creating surfactants with novel architectures, such as gemini (B1671429) (dimeric) surfactants, and exploring their unique aggregation behaviors and applications. The fundamental principles of surfactant action, including micelle formation and the reduction of surface tension, remain central to the field, with ongoing research aimed at better understanding and controlling these phenomena for various technological applications.

Structure

2D Structure

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;dodecyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;8-4-1-7(2-5-9)3-6-10/h2-12H2,1H3,(H,13,14,15);8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKFHQMONDVVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S.C6H15NO3, C18H41NO7S | |

| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027076 | |

| Record name | Dodecyl sulfate triethanolamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [triethanolamine salt] is a colorless liquid with a mild odor, Sinks and mixes with water. (USCG, 1999), Liquid, Liquid or paste; [HSDB] Colorless liquid; [CAMEO] 40% aqueous solution: Pale yellow liquid; [MSDSonline] | |

| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999), Liquid density = 8.8 lbs/gal | |

| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHANOLAMINE LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID OR PASTE | |

CAS No. |

139-96-8 | |

| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine lauryl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanolamine lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl sulfate triethanolamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-hydroxyethyl)ammonium dodecylsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHANOLAMINE LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8458C1KAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHANOLAMINE LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Triethanolamine Lauryl Sulfate Molecular Action

Interfacial Phenomena and Surface Activity Dynamics

The performance of Triethanolamine (B1662121) lauryl sulfate (B86663) as a surfactant is fundamentally governed by its behavior at interfaces, such as liquid-air or liquid-liquid boundaries. Its molecular structure, comprising a nonpolar "tail" (the lauryl group) and a polar "head" (the sulfate and triethanolamine groups), drives it to accumulate at these interfaces, thereby altering their physicochemical properties. psgraw.com

Elucidation of Surface Tension Reduction Mechanisms

Triethanolamine lauryl sulfate reduces the surface tension of water by disrupting the cohesive energy at the surface. In an aqueous solution, the strong cohesive forces between water molecules create a high surface tension. The amphiphilic TLS molecules preferentially migrate to the air-water interface. The hydrophobic lauryl tails orient themselves away from the water and towards the air, while the hydrophilic sulfate-triethanolamine heads remain in the water phase. psgraw.com This alignment interferes with the hydrogen bonding network of water at the surface, leading to a marked decrease in surface tension. atamanchemicals.com This action is fundamental to its function as a wetting, foaming, and dispersing agent. atamanchemicals.com

As the concentration of TLS in a solution increases, the surface tension decreases until it reaches a plateau. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC), a key parameter indicating the surfactant's efficiency. Above the CMC, the interface is saturated with surfactant molecules, and any additional molecules self-assemble into micelles within the bulk solution. researchtrend.net

| Parameter | Value | Conditions |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.0056 mol/L | 25°C |

Emulsification Efficacy and Particulate Dispersion Characteristics

This compound is an effective emulsifying agent, capable of stabilizing mixtures of immiscible liquids, such as oil and water. atamanchemicals.com It achieves this by adsorbing at the oil-water interface, where it forms a protective film around the dispersed droplets of one liquid within the continuous phase of the other. The hydrophobic lauryl tail penetrates the oil droplet while the hydrophilic head remains in the aqueous phase. This creates a steric and electrostatic barrier that prevents the droplets from coalescing, thus enhancing the stability of the emulsion. psgraw.com TLS typically forms oil-in-water (O/W) emulsions. atamanchemicals.com

Similarly, TLS functions as a dispersant by adsorbing onto the surface of solid particles suspended in a liquid. The surfactant molecules prevent the particles from agglomerating or settling by creating repulsive forces between them. The hydrophilic heads, extending into the liquid phase, increase the particles' affinity for the medium, leading to a stable, homogeneous suspension. This characteristic is leveraged in products like paints and agricultural formulations. psgraw.com

Foaming Performance and Foam Stabilization Kinetics

The ability to generate a dense and stable foam is a hallmark of this compound. atamanchemicals.com Foam is a dispersion of gas in a liquid, and its formation requires a surfactant to lower the surface tension of the liquid, allowing it to be stretched into thin films (lamellae) that entrap gas bubbles. TLS is highly efficient in this role.

Once formed, the stability of the foam is governed by several factors, including liquid drainage from the lamellae, gas diffusion between bubbles (Ostwald ripening), and film rupture. TLS enhances foam stability by forming a viscous surface layer at the gas-liquid interface. This layer increases the surface elasticity and viscosity, which retards the thinning of the lamellae due to drainage and provides resistance to mechanical shocks that could cause rupture. The electrostatic repulsion between the charged heads of the TLS molecules across the thin liquid film also contributes to stability. Research has shown that among even-numbered alkyl sulfates, the C12 homologue (lauryl) produces the most abundant foam at 25°C.

Solubilization Capacity and Micellar Association Pathways

Above its critical micelle concentration (CMC), this compound molecules aggregate to form spherical structures called micelles. psgraw.com These micelles have a hydrophobic core composed of the lauryl chains and a hydrophilic shell of sulfate-triethanolamine head groups. This structure allows TLS to solubilize water-insoluble (hydrophobic) substances within the aqueous medium. atamanchemicals.com

The solubilization process involves the incorporation of the hydrophobic molecules into the core of the micelles. This effectively removes the insoluble compound from direct contact with water, leading to a clear, thermodynamically stable solution. The pathway of micellar association begins once the concentration of TLS monomers saturates the liquid-air interface and reaches the CMC. At this point, the formation of micelles becomes energetically favorable, providing a new environment for hydrophobic molecules to partition into. The efficiency of solubilization is dependent on the size and number of micelles, which in turn are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes.

Biological System Interactions and Permeability Modulation

The interaction of surfactants with biological systems, particularly with proteins, is a critical area of investigation. The amphiphilic nature of this compound allows it to bind to proteins, potentially altering their structure and function.

Protein-Surfactant Binding Thermodynamics and Kinetics

The binding of this compound to proteins is a complex process driven by a combination of electrostatic and hydrophobic interactions. As an anionic surfactant, the negatively charged sulfate head group of TLS can interact with positively charged amino acid residues on the protein surface, such as lysine and arginine. researchtrend.net

Research on the interaction between TLS and the wheat protein gluten has shown that binding is highly dependent on pH. Below the isoelectric point of the protein, where it carries a net positive charge, electrostatic attraction is a primary driving force for the binding of TLS anions. This initial binding can lead to the formation of an insoluble protein-surfactant complex as the protein's charge is neutralized. researchtrend.net As more surfactant binds, a second layer can form with the hydrophobic tails associating with the first layer, re-solubilizing the complex. Such interactions can cause the protein to unfold, exposing more hydrophobic regions for further binding. researchtrend.net

The thermodynamics of this binding can be characterized by the Gibbs free energy of formation (ΔG°), which indicates the spontaneity of the complexation. The equilibrium constant (Ks) for the formation of the insoluble complex can be determined from precipitation measurements. researchtrend.net

| pH | Equilibrium Constant (log Ks) | Gibbs Free Energy (ΔG°) (kJ/mol) |

|---|---|---|

| 3.80 | 15.82 | -90.28 |

| 4.25 | 15.42 | -87.99 |

| 4.50 | 15.15 | -86.45 |

| 4.75 | 14.89 | -84.97 |

| 4.90 | 14.73 | -84.05 |

Data derived from precipitation titration studies. The Gibbs Free Energy (ΔG°) is calculated from the equilibrium constant (Ks) and reflects the spontaneity of the insoluble complex formation. researchtrend.net

The kinetics of these interactions, describing the rates of association and dissociation of the surfactant molecules with the protein, are also crucial. However, specific kinetic rate constants for TLS-protein binding are not extensively documented in publicly available literature. Generally, the initial binding is a rapid, diffusion-controlled process, followed by slower conformational changes in the protein structure.

Effects on Stratum Corneum Barrier Function and Macromolecular Conformation

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against the ingress of external substances and the loss of water from the body. Anionic surfactants, such as this compound, are known to interact with and modify the structure of the SC, thereby altering its barrier function. The primary mechanisms of this interaction involve the disruption of the highly organized intercellular lipid lamellae and the denaturation of intracellular keratin.

Attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy is a powerful non-invasive technique used to investigate the molecular-level changes in the SC induced by surfactants. This method can provide information on the conformational state of both lipids and proteins within the stratum corneum. The primary lipid-related absorbance bands monitored are the symmetric and asymmetric C-H stretching vibrations, while the secondary structure of keratin is assessed through the Amide I and Amide II bands.

Studies on anionic surfactants have demonstrated their ability to disorder the highly organized lipid lamellae of the stratum corneum. This is observed as a shift in the C-H stretching bands to higher wavenumbers, indicating an increase in the conformational disorder (fluidization) of the lipid chains. While specific ATR-FTIR data for TLS is limited, the interaction of other lauryl sulfates with the skin suggests that TLS would also penetrate the intercellular lipid matrix and disrupt its organized structure.

Furthermore, anionic surfactants can interact with the keratin filaments within the corneocytes, leading to protein denaturation. This is reflected in changes to the Amide I and Amide II bands in the ATR-FTIR spectrum. The Amide I band is primarily associated with the C=O stretching vibration of the peptide backbone, and its position is sensitive to the protein's secondary structure (α-helix, β-sheet, random coil). The Amide II band arises from N-H bending and C-N stretching vibrations. Anionic surfactants can cause a shift in these bands, indicating a change from a more ordered α-helical structure to a more disordered random coil or β-sheet conformation, which is indicative of protein denaturation.

| Parameter | Methodology | Observed Effect | Reference |

|---|---|---|---|

| Barrier Function (Transepidermal Water Loss) | Tewametry | Concentration-dependent increase in TEWL | palmsens.compaint.orgnih.govmedicaljournalssweden.seresearchgate.netmdpi.com |

| Lipid Organization (C-H Stretching) | ATR-FTIR Spectroscopy | Shift to higher wavenumbers, indicating increased fluidity | N/A |

| Protein Conformation (Amide I and Amide II Bands) | ATR-FTIR Spectroscopy | Shifts indicating a transition from α-helix to random coil/β-sheet | N/A |

Facilitation of Active Pharmaceutical Ingredient Transdermal Delivery

The ability of this compound to disrupt the stratum corneum barrier underlies its potential as a penetration enhancer in transdermal drug delivery systems. By temporarily compromising the integrity of the SC, TLS can facilitate the passage of active pharmaceutical ingredients (APIs) through the skin and into the systemic circulation. The primary mechanisms by which anionic surfactants enhance transdermal delivery include increasing the fluidity of the intercellular lipids and denaturing keratin, thereby creating more permeable pathways for drug diffusion. nih.gov

To illustrate the potential efficacy of TLS as a penetration enhancer, data from studies using other lauryl sulfate derivatives or formulations containing triethanolamine with NSAIDs can be considered. For instance, studies on the transdermal delivery of ketoprofen have explored various chemical enhancers to improve its flux across the skin.

| Active Pharmaceutical Ingredient | Enhancer System | Observed Effect on Permeation | Reference |

|---|---|---|---|

| Diclofenac Sodium | Formulation containing triethanolamine | Enhanced transdermal permeation | nih.gov |

| Ketoprofen | Various chemical enhancers | Increased flux across the skin | cmu.ac.th |

Electrochemical and Material Science Explorations

Beyond its interactions with biological membranes, this compound also exhibits significant activity at metallic interfaces, particularly in the context of corrosion inhibition. Its amphiphilic nature allows it to adsorb onto metal surfaces and form a protective film that mitigates the corrosive process.

This compound as a Corrosion Inhibitor: Mechanistic Studies

This compound has been investigated as an effective corrosion inhibitor for mild steel in acidic environments, such as hydrochloric acid (HCl) solutions. researchgate.netdntb.gov.ua The inhibition mechanism is primarily attributed to the adsorption of the TLS molecules onto the steel surface. This adsorption process can involve both physisorption and chemisorption.

Physisorption occurs due to the electrostatic interaction between the charged metal surface (which is protonated in acidic media) and the anionic head of the TLS molecule. The protonated triethanolamine moiety can also contribute to this electrostatic attraction.

Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the oxygen and nitrogen atoms in the triethanolamine and sulfate groups of the TLS molecule and the vacant d-orbitals of the iron atoms on the steel surface. The hydrophobic lauryl chains of the adsorbed molecules then orient themselves away from the metal surface, forming a protective hydrophobic layer that repels corrosive species from the solution.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide further insight into the adsorption mechanism by identifying the active centers in the inhibitor molecule and predicting its interaction with the metal surface.

Electrochemical Characterization of Inhibitory Film Formation

The formation and effectiveness of the protective film formed by this compound on a metal surface can be characterized using various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

| Inhibitor Concentration | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -475 | 1250 | - |

| TLS (Optimal Concentration) | -490 | 87.5 | 93 |

Data derived from a study by Deyab et al. on TLS as a corrosion inhibitor.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interface between the metal and the corrosive environment. The data is often presented as Nyquist and Bode plots. In the presence of an inhibitor, an increase in the charge transfer resistance (R_ct) is typically observed, which corresponds to a decrease in the corrosion rate. The double-layer capacitance (C_dl) often decreases due to the adsorption of the inhibitor molecules, which displaces water molecules and reduces the dielectric constant at the interface.

| Inhibitor Concentration | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double-Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 45 | 120 | - |

| TLS (Optimal Concentration) | 650 | 30 | 93.1 |

Data derived from a study by Deyab et al. on TLS as a corrosion inhibitor.

Toxicological Assessment and Safety Profile Elucidation of Triethanolamine Lauryl Sulfate

Dermal and Ocular Irritation Research

Triethanolamine (B1662121) lauryl sulfate (B86663) (TEALS) has been subject to various toxicological evaluations to determine its potential to cause dermal and ocular irritation. Research, spanning both historical in vivo animal studies and more contemporary in vitro methodologies, has established it as a significant irritant, particularly at higher concentrations.

In Vitro and In Vivo Models for Skin Irritation Response

In vivo animal studies have consistently identified Triethanolamine lauryl sulfate as a significant skin irritant. cir-safety.orgnih.gov The Draize skin test, a historical benchmark, placed TEALS among the more irritating surfactants, comparable to compounds like sodium lauryl sulfate (SLS) and ammonium (B1175870) lauryl sulfate (ALS). nih.gov

In the realm of in vitro research, one key study investigated the compound's effect on excised guinea pig stratum corneum. This research demonstrated that a 0.5 M solution of this compound induced an average of 12.2% "in-plane swelling" (an increase in surface area) of the skin tissue after 16 hours. cir-safety.org This swelling was attributed to a reversible conformational change in the stratum corneum's protein structure, resulting from the cooperative binding of the detergent's monomers to the protein. cir-safety.org This protein-binding mechanism is considered a valuable indicator for predicting a detergent's potential for skin penetration and subsequent irritation. cir-safety.org

Modern skin irritation assessment increasingly relies on validated in vitro methods using Reconstructed Human Epidermis (RhE) models, such as EpiDerm™, EpiSkin™, and epiCS®. These three-dimensional tissue models mimic the architecture and physiology of the human epidermis and are central to the OECD Test Guideline 439 for determining skin irritation potential. nih.govscantox.comiivs.orgsenzagen.com The test involves a topical application of the chemical, followed by an assessment of keratinocyte cell viability via an MTT assay. A reduction in tissue viability below 50% classifies the substance as an irritant. iivs.org While these RhE models are the current standard for non-animal skin irritation testing, specific data from studies testing this compound with these OECD-compliant models were not identified in the reviewed literature.

Interactive Table: Summary of In Vivo and In Vitro Dermal Irritation Findings

| Test Model | Subject | Key Finding | Classification |

| Draize Skin Test | Animal (Rabbit) | Ranked among the most irritating surfactants tested. nih.gov | Irritant |

| Stratum Corneum Swelling | In Vitro (Guinea Pig) | Caused 12.2% swelling via protein binding. cir-safety.org | Indicates Irritation Potential |

Quantitative Assessment of Ocular Irritation Potential

Similar to dermal assessments, in vivo animal studies have characterized this compound as a significant eye irritant. cir-safety.org Data from the Draize eye test, which evaluates corneal opacity, iris inflammation, and conjunctival redness, showed that TEALS was as irritating as other common anionic surfactants. nih.gov

To reduce and replace animal testing, several in vitro and ex vivo alternative methods for assessing ocular irritation have been developed and validated under OECD guidelines. These include:

The Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437): This ex vivo method uses corneas from bovine eyes, a by-product of the meat industry. It quantitatively measures a chemical's potential to induce corneal opacity (cloudiness) and permeability (leakage), which are combined to generate an In Vitro Irritancy Score (IVIS). scantox.comresearchgate.netnih.gov

The EpiOcular™ Eye Irritation Test (EIT) (OECD TG 492): This in vitro method uses a Reconstructed human Cornea-like Epithelium (RhCE) model. Irritation potential is determined by measuring the reduction in tissue viability (cytotoxicity) after exposure to a test substance. A viability of ≤ 60% indicates the potential for irritation. mattek.commattek.comscantox.com

The Hen’s Egg Test – Chorioallantoic Membrane (HET-CAM) Assay: This ex vivo method uses the chorioallantoic membrane of a chicken egg, which is richly vascularized. The assay assesses irritation by observing vascular damage, including hemorrhage, lysis (vessel disintegration), and coagulation, within a 5-minute exposure period. These observations are translated into a numerical Irritation Score (IS). nih.govnih.govjsaae.or.jp

While these methods are established alternatives for evaluating surfactants, the reviewed scientific literature did not provide specific quantitative results or scores for this compound from these particular assays.

Concentration-Dependent Dermal Response Analysis and Threshold Determination

Human clinical studies have provided crucial data on the concentration-dependent dermal effects of this compound, establishing practical thresholds for its use in cosmetic formulations. In clinical patch tests, shampoos containing 10.5% this compound caused no irritation under semi-occluded conditions. cir-safety.org However, when diluted to concentrations ranging from 0.15% to 7.5%, these shampoo formulations produced a spectrum of human skin reactions, from no irritation to moderate irritation. cir-safety.org

Based on the available animal and human data, the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound can be used in cosmetic products at a final concentration not exceeding 10.5% without causing significant irritation. cir-safety.org It was noted that greater concentrations may lead to irritation, particularly with prolonged skin contact. cir-safety.org

Interactive Table: Concentration-Dependent Dermal Response in Humans

| Concentration of TEALS | Test Condition | Observed Human Skin Reaction | Reference |

| 10.5% | Shampoo, Semi-occluded Patch | No Irritation | cir-safety.org |

| 0.15% - 7.5% | Diluted Shampoo | No Irritation to Moderate Irritation | cir-safety.org |

| ≤ 10.5% | Final Product Concentration | Conclusion: No significant irritation expected. | cir-safety.org |

Immunotoxicity and Sensitization Studies

The potential for this compound to induce an immune response, specifically skin sensitization leading to allergic contact dermatitis, has been evaluated through clinical testing and can be understood within the modern mechanistic framework of the Adverse Outcome Pathway (AOP).

Human Skin Sensitization Potential and Allergic Contact Dermatitis Investigations

Clinical studies on human subjects have been conducted to assess the skin sensitization potential of this compound. In these studies, undiluted shampoos formulated with 10.5% this compound demonstrated a low potential for eliciting human skin sensitization. cir-safety.org Additionally, no evidence of photosensitization was observed in subjects who were exposed to solutions containing up to 0.42% of the compound. cir-safety.org While contact allergies to the component triethanolamine (TEA) have been documented, the sensitization potential of the complete salt, this compound, appears to be low at typical cosmetic use concentrations. cir-safety.orgnih.gov

Molecular and Cellular Basis of Immunological Reactions

The process of skin sensitization is understood as a complex series of events, outlined by the OECD's Adverse Outcome Pathway (AOP). This pathway begins with a molecular initiating event and progresses through cellular responses to the organ-level allergic reaction.

The molecular initiating event in skin sensitization is the covalent binding of a chemical (a hapten) to skin proteins. iivs.org Research has shown that this compound interacts directly with skin proteins. An in vitro study using guinea pig stratum corneum found that TEALS causes tissue swelling by binding cooperatively with skin proteins. cir-safety.org This demonstrates that the compound is capable of the first key event in the AOP.

Following protein binding, subsequent key events in the AOP involve cellular responses:

Keratinocyte Activation: Haptens or their protein conjugates can activate keratinocytes, the primary cells of the epidermis. This activation leads to cellular stress and the release of pro-inflammatory signaling molecules and cytokines, such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8). nih.gov These cytokines help to create an inflammatory environment and recruit other immune cells.

Dendritic Cell Activation: Dendritic cells (Langerhans cells in the skin) are specialized immune cells that recognize the hapten-protein complex. Upon activation, they mature and upregulate the expression of co-stimulatory surface markers, such as CD54 and CD86. iivs.orgeurofins.de This activation is a critical step and is the basis for in vitro assays like the human Cell Line Activation Test (h-CLAT). jacvam.go.jp Activated dendritic cells then migrate to the local lymph nodes to present the antigen to T-cells.

The final key event is the activation and proliferation of antigen-specific T-cells in the lymph nodes, which primes the individual for an allergic reaction upon subsequent exposure. While this AOP framework provides the established mechanism for sensitization, specific research data detailing the effects of this compound on keratinocyte cytokine release or dendritic cell activation (key events 2 and 3) were not identified in the reviewed literature.

Systemic Toxicology and Chronic Exposure Implications

The systemic toxicological profile of this compound (TLS) has been evaluated through various animal studies, focusing on acute toxicity, reproductive and developmental effects, carcinogenicity, and organ-specific impacts.

Acute oral toxicity studies in animals indicate that this compound is moderately to slightly toxic. cir-safety.org Investigations involving the administration of aqueous solutions or emulsions of 10% TLS to female albino rats via oral intubation have been conducted to determine the median lethal dose (LD50). cir-safety.org In one such study, doses ranging from 0.252 to 7.95 g/kg were administered, resulting in a calculated LD50 of 2.7 g/kg. cir-safety.org Across various studies, reported LD50 values in rats have ranged from 0.27 g/kg to over 1.95 g/kg. cir-safety.orgalegesanatos.ro

Interactive Data Table: Acute Oral LD50 of this compound in Rats

| Species | Route of Administration | Substance Form | Reported LD50 | Finding |

| Rat | Oral | 10% Aqueous Solution/Emulsion | 2.7 g/kg | Moderately Toxic |

| Rat | Oral | Not Specified | 0.27 to >1.95 g/kg | Slightly to Moderately Toxic |

Based on available data, this compound is not classified as a reproductive toxicant. chemos.de Safety assessments have concluded that the compound is not expected to cause reproductive or developmental effects. chemservice.com This is supported by evaluations from organizations like the Environmental Working Group, which assign a low concern for developmental and reproductive toxicity. ewg.org While specific studies on the reproductive effects of the combined TLS molecule are limited, research on its component, triethanolamine, showed no adverse effects on mating, fertility, or offspring growth and survival in rats following dermal application. nih.gov

This compound is generally not classified as a carcinogen or a mutagen. chemos.de No component of the product, at levels greater than or equal to 0.1%, is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). cdhfinechemical.com Similarly, the compound is not considered a carcinogen by the ACGIH, NTP, or OSHA. chemservice.com Furthermore, it is not classified as a germ cell mutagen, and data have not indicated mutagenic or genotoxic properties. chemos.dechemservice.com

A significant consideration in the safety profile of TLS involves potential impurities and the formation of N-nitroso compounds. nih.gov It is suspected that in the presence of nitrosating agents, cosmetic preparations containing TLS may give rise to N-nitrosodiethanolamine (NDELA), a potential carcinogen. cir-safety.orgalegesanatos.ro Additionally, TLS may be contaminated with trace amounts of 1,4-Dioxane (B91453) or diethanolamine (B148213), both of which are considered carcinogenic by the IARC. nih.gov The Cosmetic Ingredient Review (CIR) Expert Panel has noted that ingredients like TLS should not be used in cosmetic products where N-nitroso compounds can be formed. nih.gov

The primary sites for potential organ-specific toxicity of triethanolamine, a component of TLS, have been identified as the liver and kidneys in animal studies. nih.gov Chronic inhalation exposure to potential impurities such as 1,4-dioxane has been associated with damage to the liver and kidneys. natural-as-can-be.com Studies on triethanolamine administered to rats indicated it was toxic to the kidneys, particularly in females. alegesanatos.ro In some rodent studies, mineralization and necrosis of the renal papilla were observed. nih.gov It has also been hypothesized that triethanolamine may contribute to liver tumors in mice through a choline-depletion mechanism. alegesanatos.ro Conversely, the lauryl sulfate component, when absorbed, is reported to be quickly metabolized by the liver and excreted without evidence of accumulation or organ damage. nih.gov

Exposure Assessment and Risk Characterization

The primary pathway of human exposure to this compound is through dermal contact with a wide variety of personal care and cosmetic products. nih.govnih.gov These products may be applied to the skin, eyes, hair, nails, and mucous membranes. cir-safety.orgnih.gov Other potential, though less significant, routes of exposure include ingestion from products like lipstick and inhalation of aerosolized products. nih.govnih.gov

Specific pharmacokinetic modeling for the this compound molecule is not extensively detailed in the available literature. However, the behavior of its constituent parts provides insight. Triethanolamine is rapidly absorbed and excreted, primarily unchanged, in the urine (approximately 60% in rodents) and feces (about 20%). alegesanatos.ronih.gov Similarly, the lauryl sulfate component can be absorbed through the skin, after which it is metabolized by the liver and rapidly excreted. nih.gov

Comprehensive Health Risk Assessment Methodologies

The comprehensive health risk assessment of this compound (TLS) involves a multi-faceted approach, scrutinizing potential hazards through a variety of toxicological evaluations. These methodologies are designed to characterize the intrinsic hazards of the chemical and determine safe exposure levels for its use in consumer products. The assessment framework integrates data from in vitro, in vivo, and clinical studies to evaluate potential adverse health effects, primarily focusing on local toxicity at the points of contact, such as the skin and eyes, as well as systemic, genetic, and long-term toxicity.

Local Toxicity Assessment: Skin and Eye Irritation

Given that the primary route of human exposure to this compound is through dermal contact from its use in cosmetics and personal care products like shampoos and cleansers, the assessment of skin and eye irritation is a critical component of its safety profile. cir-safety.orgcosmeticsinfo.org

Dermal Irritation and Sensitization Methodologies:

The potential for this compound to cause skin irritation is evaluated using standardized animal models and human clinical trials. In animal studies, the substance is applied to the skin of rabbits or guinea pigs, and the reaction is scored for redness (erythema) and swelling (edema) over a set period. These studies have shown that concentrated this compound is a significant skin irritant. cir-safety.orgcosmeticsinfo.org

Human studies, which are more directly relevant to consumer exposure, often involve patch testing. In these tests, a small amount of the substance, either neat or in a diluted product formulation, is applied to the skin of volunteers under controlled conditions (e.g., occluded or semi-occluded patches). Clinical studies on shampoos containing 10.5% this compound found no irritation under semi-occluded conditions. cir-safety.org However, diluted shampoos with concentrations ranging from 0.15% to 7.5% produced reactions in humans that varied from no irritation to moderate irritation, a phenomenon common to most detergent-type ingredients. cir-safety.orgcosmeticsinfo.org

Skin sensitization, or the potential to cause an allergic skin reaction, is also assessed. Methodologies for this include animal tests where the substance is repeatedly applied to gauge if an allergic response is induced. Studies on undiluted shampoos containing 10.5% this compound indicated a low potential for causing skin sensitization in humans. cir-safety.org

| Test Type | Test System | Concentration | Results | Citation |

|---|---|---|---|---|

| Skin Irritation | Animal Studies | High Concentrations | Significant Irritant | cir-safety.orgcosmeticsinfo.org |

| Skin Irritation (Patch Test) | Human Clinical Study | 10.5% (in shampoo, semi-occluded) | No Irritation | cir-safety.orgcosmeticsinfo.org |

| Skin Irritation (Patch Test) | Human Clinical Study | 0.15% - 7.5% (in diluted shampoo) | No Irritation to Moderate Irritation | cir-safety.orgcosmeticsinfo.org |

| Skin Sensitization | Human Clinical Study | 10.5% (in undiluted shampoo) | Low Potential | cir-safety.org |

Ocular Irritation Methodologies:

The potential for eye irritation is a significant safety consideration for products intended for use on the face and hair. The standard method for assessing eye irritation is the Draize eye test, conducted on animals. nih.gov This methodology involves instilling the substance into the eye and observing for effects on the cornea, iris, and conjunctiva. Animal studies have consistently demonstrated that this compound is a significant eye irritant and can cause serious eye damage. nih.govchemos.decdhfinechemical.com This has led to its classification as a substance that causes serious eye damage under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. chemos.decdhfinechemical.comechemi.com

Systemic Toxicity Assessment

To assess the risks associated with accidental ingestion or absorption through the skin into the bloodstream, systemic toxicity is evaluated.

Acute Oral Toxicity:

The primary methodology for determining acute oral toxicity is the LD50 test, which establishes the single dose of a substance that is lethal to 50% of a test animal population (typically rats or mice). For this compound, acute oral LD50 studies in rats have reported values ranging from 0.27 to over 1.95 g/kg of body weight, classifying it as slightly to moderately toxic upon acute ingestion. cir-safety.org

| Test Animal | Route of Administration | LD50 Value | Toxicity Classification | Citation |

|---|---|---|---|---|

| Rat | Oral | 0.27 g/kg to >1.95 g/kg | Slightly to Moderately Toxic | cir-safety.org |

Genotoxicity and Carcinogenicity Assessment

Genotoxicity Methodologies:

Genotoxicity assays are conducted to determine if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. criver.com A standard battery of tests is typically employed, starting with in vitro assays. criver.com These include the bacterial reverse mutation assay (Ames test) and mammalian cell tests that look for chromosomal aberrations or mutations. criver.comyoutube.com While specific genotoxicity data for this compound is not widely published, the broader class of alcohol sulfates is generally considered not to be genotoxic. heraproject.com

Carcinogenicity Assessment:

The assessment of carcinogenic potential involves long-term animal studies and an evaluation of potential contamination with known carcinogens. The International Agency for Research on Cancer (IARC) has not classified this compound as a human carcinogen. cdhfinechemical.com However, a crucial aspect of its risk assessment is the potential for the substance to contain contaminants like diethanolamine or to form N-nitrosodiethanolamine in the presence of nitrosating agents. cir-safety.orgnih.gov These N-nitroso compounds are a concern, and the safety assessment concludes that this compound should not be used in cosmetic products where they can be formed. nih.govscribd.com

Environmental Fate and Ecotoxicological Impact of Triethanolamine Lauryl Sulfate

Biodegradation Pathways and Environmental Persistence

The environmental persistence of Triethanolamine (B1662121) lauryl sulfate (B86663) is largely determined by its biodegradability. The compound is composed of two main parts: the lauryl sulfate anion and the triethanolamine cation. dtic.mil Both components are subject to microbial degradation in the environment. tdl.orgoecd.org Generally, alkyl sulfates are not expected to persist in the environment. ewg.org

The primary biodegradation of Triethanolamine lauryl sulfate begins with the enzymatic action of microorganisms. industrialchemicals.gov.au The initial and rate-determining step is the cleavage of the sulfate group from the alkyl chain, a process catalyzed by enzymes called alkylsulfatases. industrialchemicals.gov.au This action breaks the surfactant down into lauryl alcohol (a fatty alcohol) and a triethanolamine salt, effectively eliminating its surfactant properties. industrialchemicals.gov.au

Following this initial separation, the resulting components undergo further degradation:

Lauryl Alcohol: This fatty alcohol is readily oxidized by dehydrogenases to form a corresponding carboxylic acid (fatty acid). The fatty acid then enters the β-oxidation pathway, where it is broken down and subsequently mineralized into carbon dioxide and water or incorporated into microbial biomass. industrialchemicals.gov.au

Triethanolamine (TEA): The TEA cation is also subject to biodegradation. Studies using acclimated sewage microorganisms have demonstrated significant oxidation of TEA. tdl.org It is considered to be readily biodegradable, sometimes requiring a short period of microbial acclimation. oecd.orgsantos.com Complete degradation of TEA was observed in municipal activated sludge within one to five days. santos.com

For high-volume surfactants like alkyl sulfates, biodegradation in wastewater treatment plants is effectively described by Monod kinetics, which accounts for the growth of the microbial biomass on the surfactant as a substrate. heraproject.com This model is applicable as the typical influent concentrations of alkyl sulfates in raw sewage are well above the minimum threshold needed to induce these kinetics. heraproject.com Advanced simulation tests confirm that removal of the parent surfactant in wastewater treatment can be greater than 99%. heraproject.com

The efficiency of TLS biodegradation can be influenced by several environmental factors. unit.no Due to its high water solubility and low vapor pressure, TLS is expected to primarily partition to the water phase, with volatilization being a minor removal process. oecd.org Its low octanol-water partition coefficient (log Kow) suggests that bioaccumulation in organisms and significant adsorption to soil or sediment are unlikely. oecd.orgsantos.com

Key factors affecting biodegradation include:

Acclimation: The presence of a microbial population already adapted to degrading similar substances can significantly speed up the process. oecd.org

Temperature: Like most biological processes, microbial degradation rates are temperature-dependent. Laboratory tests are often conducted at higher temperatures than those found in the natural environment, which can result in faster degradation rates under lab conditions. unit.no

Oxygen Availability: The degradation pathways for both lauryl alcohol and triethanolamine are primarily aerobic (oxygen-requiring). industrialchemicals.gov.auresearchgate.net The availability of dissolved oxygen is therefore a crucial factor in aquatic and soil environments. unit.no

pH and Salinity: These factors can also affect microbial activity and thus the rate of biodegradation in various environmental compartments. unit.no

Aquatic and Terrestrial Ecotoxicity Studies

While TLS is considered biodegradable, its release into the environment before complete degradation can pose risks to living organisms. ontosight.ai The ecotoxicity of alkyl sulfates has been extensively studied, particularly in aquatic systems. industrialchemicals.gov.au

This compound is considered acutely hazardous to the aquatic environment. dtic.mil Toxicity is primarily associated with the lauryl sulfate anion, which is common to all alkyl sulfate surfactants. industrialchemicals.gov.au This allows for data to be read-across from more extensively studied alkyl sulfates, like sodium lauryl sulfate. industrialchemicals.gov.au Studies indicate that marine species are generally as sensitive as freshwater species to alkyl sulfates. industrialchemicals.gov.au

Acute toxicity is measured by the concentration that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50) over a short period.

Interactive Table: Acute Ecotoxicity of this compound Below is a table summarizing acute toxicity data for TLS in different aquatic species. You can filter the data by organism type.

| Organism Type | Species | Endpoint | Duration | Value (mg/L) | Reference |

| Fish | Leuciscus idus (Ide) | LC50 | 48h | 7.2 - 9.3 | spectrumchemical.com |

| Crustacean | Daphnia magna (Water flea) | EC50 | 24h | 12.7 - 44.3 | spectrumchemical.com |

Chronic toxicity data, which assesses the effects of longer-term exposure, is also available for the alkyl sulfate family and is used to determine safe environmental concentrations. heraproject.com

Information on the terrestrial ecotoxicity of alkyl sulfates is more limited. dtic.milresearchgate.net One study reported that for C12 alkyl sulfate, the lowest effective concentration was an EC50 value of 361 mg/L for root growth inhibition in chickpeas over 48 hours. heraproject.com

Ecological risk assessments combine exposure estimates with ecotoxicity data to characterize the potential for adverse effects. For TLS, these assessments consider its lifecycle from use in consumer products to its entry and fate in wastewater and the broader environment. publications.gc.ca

Sustainable Production and Environmental Mitigation Strategies

Efforts to reduce the environmental footprint of surfactants like TLS focus on both the production phase and end-of-life management.

The main strategy for environmental mitigation is effective wastewater treatment. The high removal rate of alkyl sulfates (over 99%) in modern sewage treatment plants is crucial for minimizing their release into aquatic environments. heraproject.comontosight.ai

In the realm of sustainable production, several key trends are emerging:

Renewable Feedstocks: There is a growing movement towards using renewable, plant-derived raw materials instead of petrochemicals for producing the fatty alcohol portion of the surfactant. youtube.com

Enhanced Biodegradability: Research is ongoing to modify the molecular structure of surfactants to create even more eco-friendly versions with enhanced biodegradability. youtube.com

Leading chemical manufacturers are increasingly investing in research and development focused on sustainability to meet consumer demand for greener products. datainsightsmarket.comgithub.com The ongoing shift towards biodegradable and sustainably sourced products is a significant driver shaping the future of the surfactant market. datainsightsmarket.com

Renewable Feedstock Utilization and Biogenic Carbon Content

The production of this compound can incorporate renewable resources, influencing its biogenic carbon content. The molecule consists of two primary components: lauryl sulfate and triethanolamine.

The lauryl alcohol used to produce lauryl sulfate can be derived from renewable vegetable oils, such as coconut oil and palm kernel oil. specialchem.comatamanchemicals.comjiuanchemical.com These natural sources are rich in the fatty acids necessary for producing lauryl alcohol. jiuanchemical.com The use of these bio-based feedstocks introduces biogenic carbon into the surfactant's molecular structure. The natural origin of fatty alcohols can be quantified using the ASTM D6866-12 method, which measures the bio-based carbon content. google.com

Triethanolamine is conventionally produced from the reaction of ethylene (B1197577) oxide, a petrochemical derivative, with aqueous ammonia. wikipedia.org However, there is growing interest in producing ethylene oxide from bio-ethanol, which is derived from the fermentation of biomass. researchgate.net This creates a pathway for a wholly bio-based this compound, significantly increasing its renewable and biogenic carbon content. youtube.com The European Committee for Standardization (CEN) has established a classification for bio-based surfactants based on their biogenic carbon content. erasm.org

Lifecycle Assessment and Carbon Footprint Analysis of this compound Production

A 'cradle-to-gate' LCA for SLES, a surfactant also based on lauryl alcohol and ethylene oxide, quantified the global warming potential and primary energy demand for its production. researchgate.net The study highlighted that the choice of feedstock for lauryl alcohol (petrochemical vs. renewable) significantly influences the environmental footprint. researchgate.net For instance, using palm kernel oil from certain regions could alter the global warming indicator. researchgate.net Furthermore, the production of ethylene oxide from sugarcane-derived ethanol (B145695) was found to be demanding in terms of fuel and thermal energy. researchgate.net

A cost analysis of this compound production from chlorosulfonic acid, lauryl alcohol, and triethanolamine outlines the necessary raw materials and utilities, which are key inputs for a full LCA. intratec.us Such an analysis would consider the energy consumption, resource depletion, and emissions associated with each stage of production, from raw material extraction to the final product. The shift towards renewable feedstocks, as discussed in the previous section, is a key strategy for reducing the carbon footprint of surfactants like TEALS. youtube.com

Waste Management and Environmental Disposal Research

Proper waste management and disposal of this compound are crucial to mitigate its environmental impact. Safety Data Sheets (SDS) for products containing this chemical consistently advise against releasing it into drains or the environment. cdhfinechemical.comchemos.deechemi.com

For spills, the recommended procedure involves absorbing the material with an inert substance like sand or earth and collecting it in sealed containers for disposal at a licensed waste disposal site. chemservice.comaablocks.com It is often classified as a hazardous waste, requiring disposal in accordance with local, regional, and national regulations. cdhfinechemical.comthdstatic.com

Research on the environmental fate of alkyl sulfates, the family to which TEALS belongs, indicates that they are readily biodegradable. aablocks.com Wastewater treatment plants play a significant role in mitigating the environmental exposure to these surfactants. Advanced simulation studies have shown high removal rates of alkyl sulfates in sewage treatment plants. aablocks.com The biodegradability of TEALS means that several species of bacteria can use it as a food source, breaking it down and reducing its persistence in the environment. youtube.com However, the potential for the formation of less biodegradable intermediates during this process warrants further investigation.

Contaminated packaging should be handled in the same manner as the substance itself and can often be recycled after being completely emptied. chemos.de

Regulatory Science and Compliance Frameworks Governing Triethanolamine Lauryl Sulfate

International Regulatory Landscape and Policy Analysis

The regulation of Triethanolamine (B1662121) Lauryl Sulfate (B86663) varies across key international jurisdictions, with frameworks in place to manage its impact on health and the environment.

European Union Chemical Regulations (e.g., REACH, Detergent Regulation)

In the European Union, Triethanolamine Lauryl Sulfate is subject to two primary pieces of legislation: the REACH Regulation (EC) No 1907/2006 and the Detergent Regulation (EC) No 648/2004.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): As a chemical substance manufactured or imported into the EU in quantities of one tonne or more per year, this compound falls under the purview of REACH. This regulation requires manufacturers and importers to gather information on the properties of their chemical substances and to register this information in a central database managed by the European Chemicals Agency (ECHA). The safety data sheet for this compound indicates its regulation under REACH. While REACH includes a list of restricted substances in its Annex XVII, this compound is not currently on this list. However, it is still subject to the broader provisions of REACH, including the requirement for a chemical safety assessment for substances produced in higher volumes.

Detergent Regulation (EC) No 648/2004: This regulation specifically governs the placing of detergents and surfactants on the EU market. As a surfactant, this compound must meet stringent requirements for biodegradability. The regulation aims to protect the environment and human health by ensuring that all surfactants used in detergents can break down into simpler substances. Furthermore, the regulation mandates specific labeling requirements for detergents, including the listing of certain ingredients to inform consumers. Manufacturers are also required to provide detailed ingredient datasheets to medical personnel upon request.

| Regulation | Key Provisions for this compound |

| REACH (EC) No 1907/2006 | Requires registration with ECHA, submission of safety data, and adherence to general chemical safety requirements. Not currently listed as a restricted substance under Annex XVII. |

| Detergent Regulation (EC) No 648/2004 | Mandates that as a surfactant, it must meet specific criteria for ultimate aerobic biodegradability. Requires specific information on product labels and ingredient datasheets for consumer and medical personnel awareness. |

Canadian Environmental Protection Act Chemical Assessments

Under the Canadian Environmental Protection Act, 1999 (CEPA), the Government of Canada conducts screening assessments of substances to determine if they pose a risk to the environment or human health.

This compound was assessed as part of the "Alkyl Sulfates and α-Olefin Sulfonate Group." The final screening assessment concluded that this group of substances, including this compound, does not meet any of the criteria for toxicity as defined under section 64 of CEPA. The assessment found that these substances are not entering the environment in quantities or under conditions that pose a danger to the environment or to human life or health in Canada.

Scientific Review Panels and Expert Safety Assessments

Independent scientific panels play a crucial role in evaluating the safety of chemical ingredients used in consumer products.

Cosmetic Ingredient Review (CIR) Expert Panel Conclusions on this compound

In its final report, the CIR Expert Panel concluded that this compound can be used safely in cosmetic products at concentrations up to 10.5% without causing significant irritation. The panel noted that higher concentrations might cause irritation, particularly with prolonged skin contact. The report also highlighted that cosmetic products containing this compound should not be formulated with N-nitrosating agents, as this could lead to the formation of N-nitrosodiethanolamine, a potential carcinogen.

| Finding | CIR Expert Panel Conclusion |

| Irritation Potential | Safe for use at concentrations not exceeding 10.5% in products intended for brief, discontinuous use followed by rinsing. |

| Sensitization | Low potential for eliciting human skin sensitization in undiluted shampoos containing 10.5%. |

| Photosensitization | No evidence of photosensitization observed in subjects exposed to solutions containing up to 0.42%. |

| Formulation Guidance | Should not be used in cosmetic products where N-nitroso compounds can be formed. |

International Agency for Research on Cancer (IARC) Classification Methodologies

The International Agency for Research on Cancer (IARC), a part of the World Health Organization, is responsible for identifying and classifying carcinogenic hazards. IARC's classification system is a qualitative assessment of the strength of evidence for carcinogenicity.

IARC Carcinogen Classification Groups

| Group | Description |

| Group 1 | Carcinogenic to humans |

| Group 2A | Probably carcinogenic to humans |

| Group 2B | Possibly carcinogenic to humans |

| Group 3 | Not classifiable as to its carcinogenicity to humans |

| Group 4 | Probably not carcinogenic to humans |

Regulatory-Driven Innovation and Substitution Dynamics

Regulatory frameworks and evolving consumer preferences have created a dynamic environment for innovation within the surfactant market. Concerns over the potential environmental and human health impacts of traditional surfactants have spurred the development of alternatives, leading to a gradual substitution of older chemistries with newer, more sustainable options. This shift is driven by a combination of regulatory pressure, market demand for "greener" products, and advancements in chemical synthesis and biotechnology.

Scientific Basis for Concentration Limitations and Product Labeling Standards

The regulation of this compound in cosmetic and personal care products is primarily based on scientific assessments of its potential for skin and eye irritation. Regulatory bodies and expert panels rely on toxicological data to establish safe concentration limits and mandate appropriate labeling to inform consumers.

The Cosmetic Ingredient Review (CIR) Expert Panel, an independent safety review program in the United States, has evaluated the scientific data on TEA-Lauryl Sulfate. cosmeticsinfo.org Their review concluded that while the compound is a significant skin and eye irritant at high concentrations, it is safe for use in cosmetic products when concentration levels are limited. cosmeticsinfo.org Clinical studies showed that shampoos containing TEA-Lauryl Sulfate could cause skin reactions ranging from no irritation to moderate irritation, a phenomenon common to most detergents. atamanchemicals.comcir-safety.org Based on available animal and human data, the CIR Expert Panel established that TEA-Lauryl Sulfate can be used without significant irritation at a final concentration not exceeding 10.5% in rinse-off products. cosmeticsinfo.orgatamanchemicals.comcir-safety.org For products intended for prolonged skin contact, greater concentrations may lead to irritation. cosmeticsinfo.orgcir-safety.org

In the European Union, while TEA-Lauryl Sulfate itself is not specifically regulated, its constituent component, Triethanolamine (TEA), is. The EU Cosmetic Regulation limits the concentration of Triethanolamine to 2.5% in cosmetic products. cosmeticsinfo.org This indirectly restricts the concentration of TEA-Lauryl Sulfate in formulations marketed in Europe. Furthermore, the regulation imposes other limitations, such as not using it with nitrosating systems and setting maximum allowable limits for secondary amine and nitrosamine content.

Product labeling standards are directly linked to the classification of the substance under regulations like the European Union's Regulation (EC) No 1272/2008 on Classification, Labelling and Packaging (CLP). Based on its hazard profile, this compound requires specific hazard statements on its safety data sheets (SDS) and, where applicable, on product labels.

The scientifically identified hazards drive these labeling requirements:

H315: Causes skin irritation. mubychem.comcdhfinechemical.comchemos.de This is supported by studies showing irritation at high concentrations. cosmeticsinfo.orgcir-safety.org

H318: Causes serious eye damage. mubychem.comcdhfinechemical.comchemos.de Animal studies have demonstrated that the surfactant is a significant eye irritant. cir-safety.org

Consequently, precautionary statements are also mandated, such as:

P280: Wear protective gloves/protective clothing/eye protection/face protection. mubychem.comchemos.de

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. chemos.de

These concentration limits and labeling standards form a regulatory framework designed to mitigate the risks of skin and eye irritation, ensuring the safe use of products containing this compound by consumers and workers.

| Region/Authority | Regulation/Guideline | Key Limitation or Requirement |

|---|---|---|

| United States (CIR) | Safety Assessment | Maximum concentration of 10.5% in rinse-off products to avoid significant irritation. cosmeticsinfo.orgatamanchemicals.comcir-safety.org |

| European Union | EU Cosmetic Regulation (Annex III) | Triethanolamine (a constituent) is limited to 2.5%. cosmeticsinfo.org |

| European Union (CLP) | Regulation (EC) No 1272/2008 | Requires Hazard Statements H315 (Causes skin irritation) and H318 (Causes serious eye damage). cdhfinechemical.comchemos.de |

Advanced Formulation Science and Application Development of Triethanolamine Lauryl Sulfate

Synergistic Interactions in Multi-Component Formulations

Triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) is an anionic surfactant valued for its formulation flexibility and performance characteristics. Its utility is often enhanced through synergistic interactions when combined with other surfactants, leading to optimized product efficacy and aesthetics.

Compatibility with Anionic and Amphoteric Surfactants for Enhanced Performance

The synergy between TLS and other surfactants can also be observed in the physical stability and appearance of a formula. Research into clear shampoo formulations containing macadamia seed oil demonstrated that while TLS was a suitable primary surfactant, the clarity of the final product could be significantly improved by the addition of an auxiliary non-ionic surfactant. researchgate.net In a study, the addition of polyoxyethylene 20 sorbitan (B8754009) monolaurate to a TLS-based system was shown to enhance the transparency of the shampoo, indicating a synergistic effect that improves the solubility of the oil within the surfactant mixture. researchgate.net The level of the auxiliary surfactant needed to achieve clarity was dependent on the concentration of the primary TLS surfactant. researchgate.net

Table 1: Effect of Auxiliary Surfactant on the Clarity of Triethanolamine Lauryl Sulfate (TLS) Formulations This table illustrates the synergistic interaction where the addition of Polyoxyethylene 20 sorbitan monolaurate (PSL), a non-ionic surfactant, enhances the clarity (% Transmittance) of formulations based on varying concentrations of TLS.

| TLS Concentration (% w/w) | PSL Concentration (% w/w) | % Transmittance |

| 30 | 40 | 100% |

| 70 | 5 | 100% |

Data sourced from a study on macadamia oil shampoo formulations. researchgate.net

Optimization of Rheological Behavior and Foam Characteristics in Blends

This compound is recognized for its contribution to high, thick, and creamy foam, a desirable characteristic in many personal care products like shampoos and body washes. taminkalatak.comnutriterra.org Its interaction with other components in a formulation can be used to fine-tune these foam characteristics. Beyond foam, TLS plays a role in the rheological profile of a formulation, possessing excellent viscosifying abilities. taminkalatak.com

The synergistic effect of TLS on viscosity is particularly evident when used with certain rheology modifiers. For example, hydrophobically modified alkali-soluble acrylic polymer emulsions (HASE), such as acrylates/steareth-20 methacrylate (B99206) copolymer, show a significant increase in viscosity in the presence of surfactants like TLS. daltosur.com The hydrophobic portions of the polymer associate with the surfactant micelles, creating a network structure that effectively thickens the system. daltosur.com This interaction allows formulators to achieve high clarity gels with a shear-thinning flow behavior, which is aesthetically pleasing and functional for dispensing. daltosur.com The thickening efficiency is dependent on the concentration of both the polymer and the surfactant. daltosur.com

Table 2: Synergistic Viscosity Increase with TLS and a HASE Rheology Modifier This table shows the Brookfield RVT viscosity at 20 rpm for solutions of Acrylates/Steareth-20 Methacrylate Copolymer at pH 6.5, demonstrating the significant thickening effect when combined with this compound (TEALS) compared to Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES).

| Polymer Concentration (% Active) | Surfactant | Surfactant Concentration (% Active) | Viscosity (cP) |

| 1.0 | None | 0 | 5 |

| 1.0 | TEALS | 10.0 | 7,100 |

| 1.0 | SLES | 10.0 | 6,500 |

| 1.0 | SLS | 10.0 | 4,000 |

Data adapted from a technical data sheet for ACULYN™ 22 Rheology Modifier. daltosur.com

This compound in Advanced Delivery Systems